An In-Depth Technical Guide to N-(m-PEG9)-N'-(PEG5-acid)-Cy5: A Versatile Tool for Bioconjugation and Advanced Biological Research
An In-Depth Technical Guide to N-(m-PEG9)-N'-(PEG5-acid)-Cy5: A Versatile Tool for Bioconjugation and Advanced Biological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is a highly specialized, near-infrared (NIR) fluorescent probe that has emerged as a critical tool in various fields of biological research and drug development. This technical guide provides a comprehensive overview of its core applications, detailing its use in bioconjugation, Proteolysis Targeting Chimera (PROTAC) development, and the study of G-protein coupled receptor (GPCR) signaling. The inclusion of dual polyethylene (B3416737) glycol (PEG) chains of differing lengths (a methoxy-terminated PEG9 and an acid-terminated PEG5) imparts unique properties of enhanced aqueous solubility and biocompatibility, while the terminal carboxylic acid and the Cy5 fluorophore provide versatile functionality for covalent labeling and sensitive detection.
Core Properties and Spectroscopic Data
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is structurally characterized by a Cy5 core, a cyanine (B1664457) dye known for its brightness and photostability in the far-red region of the spectrum. This spectral window is advantageous for biological imaging due to reduced autofluorescence from cells and tissues. The key functional groups are a terminal carboxylic acid, which serves as a reactive handle for covalent attachment to primary amines, and two hydrophilic PEG linkers that enhance its solubility in aqueous buffers, a common challenge with cyanine dyes.
The PEG chains, a 9-unit methoxy-capped PEG and a 5-unit carboxylic acid-terminated PEG, not only improve solubility but also provide a flexible spacer arm, minimizing steric hindrance when conjugated to biomolecules and potentially improving the pharmacokinetic profile of resulting conjugates.[1]
Data Presentation: Spectroscopic Properties
The following table summarizes the key spectroscopic properties of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, with a comparison to a representative non-PEGylated Cy5-acid derivative to highlight the influence of PEGylation. It is important to note that PEGylation can influence the quantum yield and molar extinction coefficient of a fluorophore.[2]
| Spectroscopic Property | N-(m-PEG9)-N'-(PEG5-acid)-Cy5 (Typical Values) | Non-PEGylated Cy5-Acid (Typical Values) |
| Excitation Maximum (λex) | ~649 nm | ~646 nm |
| Emission Maximum (λem) | ~667 nm | ~662 nm |
| Molar Extinction Coefficient (ε) | Potentially lower than non-PEGylated Cy5 | ~250,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Potentially lower than non-PEGylated Cy5 | ~0.2 |
| Solubility | High in aqueous buffers | Limited in aqueous buffers, soluble in organic solvents (DMSO, DMF) |
Key Applications and Experimental Protocols
The unique trifunctional nature of N-(m-PEG9)-N'-(PEG5-acid)-Cy5—comprising a fluorescent reporter, a flexible hydrophilic linker, and a reactive functional group—makes it a versatile reagent for a multitude of applications.
Bioconjugation to Biomolecules
The terminal carboxylic acid of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 allows for its covalent conjugation to primary amine groups present on biomolecules such as proteins, peptides, and antibodies. This is typically achieved through the formation of a stable amide bond using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
This protocol provides a general framework for the conjugation of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) residue). Optimization of molar ratios and reaction times is recommended for each specific application.
Materials:
-
N-(m-PEG9)-N'-(PEG5-acid)-Cy5
-
Peptide of interest
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography or reverse-phase HPLC)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a stock solution of the peptide in an appropriate buffer (e.g., PBS).
-
Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.
-
-
Activation of N-(m-PEG9)-N'-(PEG5-acid)-Cy5:
-
In a microcentrifuge tube, combine N-(m-PEG9)-N'-(PEG5-acid)-Cy5 (e.g., 5-10 molar excess relative to the peptide) with the freshly prepared EDC and Sulfo-NHS solutions in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
-
-
Conjugation to the Peptide:
-
Adjust the pH of the activated dye solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the peptide solution to the activated dye solution.
-
Incubate the reaction mixture for 2 hours to overnight at room temperature or 4°C, with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM Tris to quench any unreacted Sulfo-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the fluorescently labeled peptide from unreacted dye and byproducts using size-exclusion chromatography or reverse-phase HPLC.
-
-
Characterization:
-
Confirm the conjugation and purity of the final product using techniques such as mass spectrometry and UV-Vis spectroscopy to determine the degree of labeling.
-
Development of Fluorescent PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. A PROTAC typically consists of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them. N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is an ideal building block for constructing fluorescent PROTACs. The carboxylic acid can be coupled to an amine-functionalized POI or E3 ligase ligand, while the fluorescent Cy5 tag enables the study of PROTAC mechanism of action, such as cell permeability, target engagement, and ternary complex formation.[3]
Fluorescence-based assays, such as Fluorescence Resonance Energy Transfer (FRET), are powerful tools for studying the formation of the POI-PROTAC-E3 ligase ternary complex in real-time.[3][] In such an assay, the POI and the E3 ligase are labeled with a FRET donor and acceptor pair, respectively. The binding of a PROTAC brings the donor and acceptor into proximity, resulting in a FRET signal. A fluorescently labeled PROTAC can also be used in fluorescence polarization assays to study its binding to the POI or E3 ligase.
